5-(4-bromophenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-BROMOPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core. This compound is characterized by the presence of multiple functional groups, including a bromophenyl group, an ethoxy-methylbenzoyl group, a hydroxy group, and a morpholin-4-yl ethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the bromophenyl group may introduce an amino group.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, these compounds may be used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-BROMOPHENYL)-4-(4-METHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(4-CHLOROPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(4-BROMOPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H29BrN2O5 |
---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29BrN2O5/c1-3-34-20-8-9-21(17(2)16-20)24(30)22-23(18-4-6-19(27)7-5-18)29(26(32)25(22)31)11-10-28-12-14-33-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+ |
InChI Key |
DYFAIINYJVBXGS-ZNTNEXAZSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Br)/O)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Br)O)C |
Origin of Product |
United States |
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